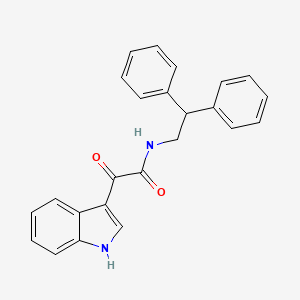![molecular formula C17H20N2O4S B5289756 N-(4-{[(4-methoxybenzyl)(methyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5289756.png)
N-(4-{[(4-methoxybenzyl)(methyl)amino]sulfonyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(4-methoxybenzyl)(methyl)amino]sulfonyl}phenyl)acetamide, also known as MBSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBSA belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(4-{[(4-methoxybenzyl)(methyl)amino]sulfonyl}phenyl)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound also has anti-angiogenic properties, which means it can inhibit the formation of new blood vessels that are essential for tumor growth.
Advantages and Limitations for Lab Experiments
N-(4-{[(4-methoxybenzyl)(methyl)amino]sulfonyl}phenyl)acetamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It also has a high degree of selectivity for its target enzymes and signaling pathways, making it a valuable tool for studying the mechanisms of inflammation and tumor growth. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(4-{[(4-methoxybenzyl)(methyl)amino]sulfonyl}phenyl)acetamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammation. Another area of research is the study of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of this compound. Additionally, further studies are needed to determine the optimal dosage and administration routes for this compound in clinical settings.
Synthesis Methods
N-(4-{[(4-methoxybenzyl)(methyl)amino]sulfonyl}phenyl)acetamide can be synthesized through a multistep process that involves the reaction of 4-methoxybenzylamine with 4-nitrobenzenesulfonyl chloride to form an intermediate compound. This intermediate is then reacted with acetic anhydride to produce this compound.
Scientific Research Applications
N-(4-{[(4-methoxybenzyl)(methyl)amino]sulfonyl}phenyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound has anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of novel drugs.
Properties
IUPAC Name |
N-[4-[(4-methoxyphenyl)methyl-methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13(20)18-15-6-10-17(11-7-15)24(21,22)19(2)12-14-4-8-16(23-3)9-5-14/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEDTJSEVMUEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl acetate](/img/structure/B5289673.png)
![ethyl 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoate](/img/structure/B5289677.png)

![1-(2,3-dimethylphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5289703.png)
![3-ethyl-5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5289704.png)
![N,N,N'-trimethyl-N'-[1-(2-methyl-2-phenylpropanoyl)-3-piperidinyl]-1,3-propanediamine](/img/structure/B5289712.png)
![N-[1-(8-hydroxy-5-nitro-7-quinolinyl)-3-phenyl-2-propen-1-yl]pentanamide](/img/structure/B5289729.png)
![N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5289743.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5289744.png)

![N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5289764.png)
![4-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]morpholine](/img/structure/B5289771.png)


